molecular formula C26H25NO4S B14863187 Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys

Cat. No.: B14863187
M. Wt: 447.5 g/mol
InChI Key: QJPUACAHUQDFLA-XDHUDOTRSA-N
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Description

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is a derivative of cysteine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amino group during the synthesis and is removed by treatment with piperidine .

Chemical Reactions Analysis

Types of Reactions

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is widely used in peptide synthesis, particularly in the SPPS method. It allows for the stepwise construction of peptides with high purity and yield .

Biology

In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also utilized in the synthesis of peptide vaccines and therapeutic peptides .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .

Mechanism of Action

The primary mechanism of action of Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain through coupling reactions, and the Fmoc group is removed by treatment with piperidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is unique due to its specific side chain, which includes a benzyl group and a beta-methyl group. This unique structure allows for the synthesis of peptides with specific properties and functions that are not achievable with other Fmoc-protected amino acids .

Properties

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

(2R,3S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C26H25NO4S/c1-17(32-16-18-9-3-2-4-10-18)24(25(28)29)27-26(30)31-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24-/m0/s1

InChI Key

QJPUACAHUQDFLA-XDHUDOTRSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4

Origin of Product

United States

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